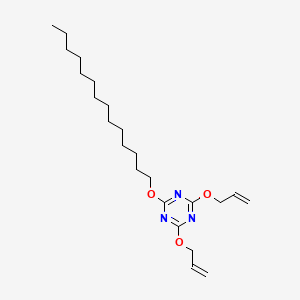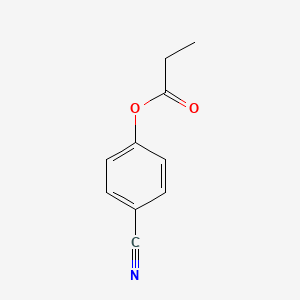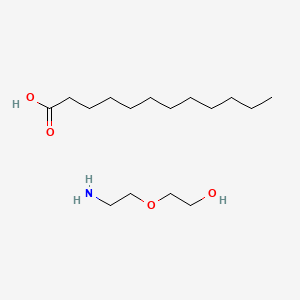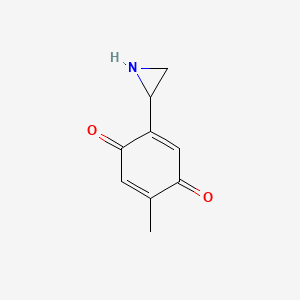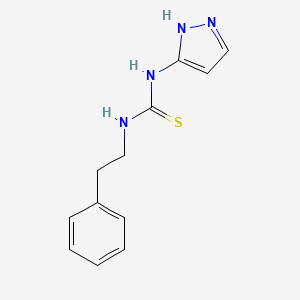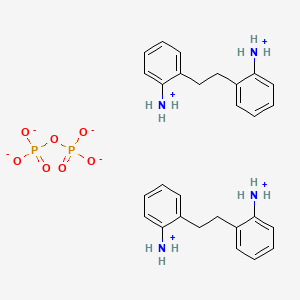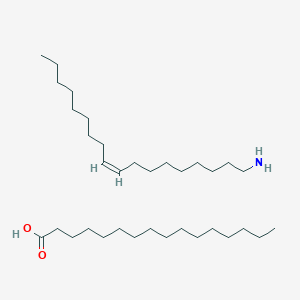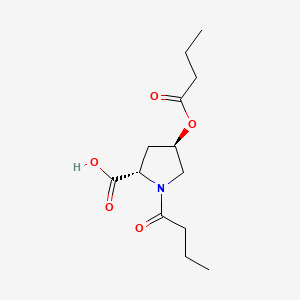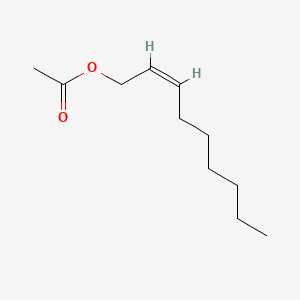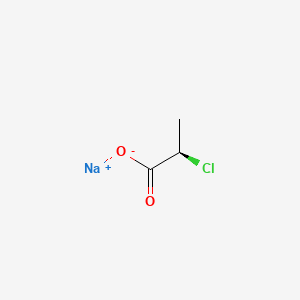
3-Tritriacontanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tritriacontanone is an organic compound with the molecular formula C33H66O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its long carbon chain, making it a higher molecular weight ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the ketone group .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where tritriacontane is subjected to oxidative conditions in the presence of catalysts to enhance the efficiency and yield of the desired ketone. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Tritriacontanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carbonyl carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed:
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of 3-tritriacontanol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3-Tritriacontanone has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ketones in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Tritriacontanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in lipid metabolism.
Signal Transduction: Modulating signaling pathways related to inflammation and cellular stress responses.
Comparison with Similar Compounds
Tritriacontane (C33H68): A long-chain hydrocarbon similar in structure but lacks the carbonyl group.
3-Hexatriacontanone (C36H72O): Another long-chain ketone with a similar structure but a longer carbon chain.
Uniqueness: 3-Tritriacontanone is unique due to its specific carbon chain length and the presence of the ketone functional group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
79097-23-7 |
|---|---|
Molecular Formula |
C33H66O |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
tritriacontan-3-one |
InChI |
InChI=1S/C33H66O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)4-2/h3-32H2,1-2H3 |
InChI Key |
AJSCLJOGICXEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC |
melting_point |
83 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



